Ammonium chloride-15N is the stable isotope-labeled form of ammonium chloride, where the naturally low-abundance 14N atom is replaced by the 15N isotope. This enrichment allows for the precise tracking and quantification of nitrogen-containing molecules in complex systems without introducing radiological risk. It serves as a fundamental precursor and tracer in a range of applications, from metabolic studies and environmental science to the production of 15N-labeled biomolecules for structural analysis by NMR and mass spectrometry. Its high solubility in water and straightforward chemical nature make it a versatile and widely used source of 15N.
Substituting Ammonium chloride-15N with its natural abundance (14N) counterpart is not viable, as it eliminates the isotopic label, rendering the material useless for tracer-based analysis. The core value of this compound lies in its high 15N enrichment (typically >98%), which provides the necessary signal-to-noise ratio for detection against the low natural background (~0.37%). While other 15N-labeled salts like ammonium sulfate-15N exist, the choice of the chloride form is often dictated by process compatibility. Introducing sulfate or other counter-ions can interfere with downstream applications, such as altering cell culture media composition, affecting protein solubility, or causing unwanted side reactions in complex syntheses. Therefore, selecting the specific chloride salt is a critical procurement decision to ensure experimental reproducibility and avoid introducing confounding variables.
In modern synthetic organic chemistry, Ammonium chloride-15N is a preferred reagent for incorporating a 15N atom into heterocyclic structures. A key application is in the ring-closure step to form 15N-pyridines from Zincke imine intermediates. This method demonstrates high isotopic incorporation, achieving >95% 15N enrichment in the final product. This level of efficiency is critical for producing labeled standards for pharmaceutical and agrochemical development, where lower incorporation would compromise the utility of the final product in quantitative mass spectrometry studies. The use of a simple, commercially available salt like 15NH4Cl avoids the need for multi-step de novo synthesis of the labeled heterocycle from more complex, expensive precursors.
| Evidence Dimension | Isotopic Incorporation Efficiency |
| Target Compound Data | >95% 15N incorporation |
| Comparator Or Baseline | De novo multi-step synthesis (often lower overall yield and higher cost) |
| Quantified Difference | Provides near-quantitative isotopic labeling in a single, efficient ring-closing step, avoiding laborious alternative routes. |
| Conditions | Ring-closure of NTf-Zincke imine intermediates with 15NH4Cl to form 15N-pyridines. |
For synthesizing labeled compounds, high and direct isotopic incorporation from a simple precursor reduces cost, minimizes synthetic steps, and ensures the quality of the final analytical standard.
Ammonium chloride-15N is the standard and most widely used sole nitrogen source in minimal media for producing uniformly 15N-labeled proteins for NMR spectroscopy. The use of M9 minimal medium with 15NH4Cl allows for isotopic enrichment levels greater than 99%. This high level of incorporation is non-negotiable for obtaining high-resolution NMR spectra required for protein structure determination and dynamics studies. While other 15N sources like ammonium sulfate can be used, ammonium chloride is often preferred due to its high solubility and compatibility with standard, well-established protein expression protocols without introducing sulfur, which can be relevant in specific metabolic or buffer contexts.
| Evidence Dimension | Isotopic Enrichment in Protein Expression |
| Target Compound Data | >99% atom % 15N |
| Comparator Or Baseline | Natural abundance (~0.37% 15N) |
| Quantified Difference | An enrichment factor of >267-fold, which is essential for NMR signal detection and resolution. |
| Conditions | Bacterial (e.g., E. coli) expression in M9 minimal media where 15NH4Cl is the sole nitrogen source. |
Achieving >99% isotopic labeling is a critical prerequisite for the feasibility of biomolecular NMR studies; this compound is the industry-standard material to achieve that benchmark reliably.
In environmental studies, 15NH4Cl is used to trace nitrogen transformations directly in complex ecosystems like ponds and soils. In a study on a maturation pond, spiking with labeled ammonium chloride revealed that 69% of the recovered 15N was incorporated into the organic fraction (algal biomass), while only 5% remained as inorganic ammonium. This demonstrated that algal uptake, not ammonia volatilization, was the predominant pathway for ammonia removal. Using a simple, highly soluble salt like 15NH4Cl allows for straightforward introduction and rapid dispersion in aqueous environments, providing a clear starting point for tracking nitrogen fate without adding other potentially confounding nutrients like sulfate.
| Evidence Dimension | 15N Recovery in Organic vs. Inorganic Fractions |
| Target Compound Data | 69% of recovered 15N in organic fraction |
| Comparator Or Baseline | 5% of recovered 15N in inorganic ammonium fraction |
| Quantified Difference | A 13.8-fold higher incorporation into biomass compared to remaining as inorganic ammonium, clarifying the dominant biological pathway. |
| Conditions | Tracer experiment in a primary maturation pond ecosystem. |
For environmental tracing, this compound provides a clean, quantifiable input to dissect complex nitrogen pathways, enabling accurate modeling of nutrient cycling and pollution.
As demonstrated by its ability to achieve >99% isotopic enrichment, Ammonium chloride-15N is the go-to nitrogen source for expression of 15N-labeled proteins in E. coli and other systems. It is used to prepare samples for high-resolution NMR spectroscopy to determine protein structures, study protein-ligand interactions, and investigate molecular dynamics.
Leveraging its high incorporation efficiency (>95%) in heterocyclic synthesis, this compound is an ideal precursor for creating 15N-labeled versions of complex molecules, such as pharmaceuticals or agrochemicals. These labeled isotopologs serve as indispensable internal standards for precise quantification in ADMET studies and other LC-MS applications.
The compound is directly used as a tracer to follow nitrogen metabolism in cell culture, organisms, and whole ecosystems. Its use allows researchers to quantify the flow (flux) of nitrogen through various metabolic and environmental pathways, such as tracking fertilizer uptake in agriculture or studying amino acid metabolism in biomedical research.
Irritant